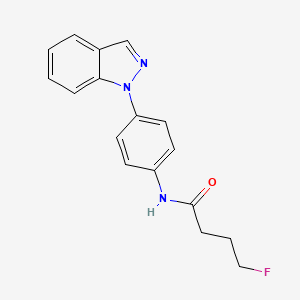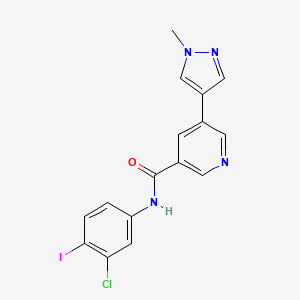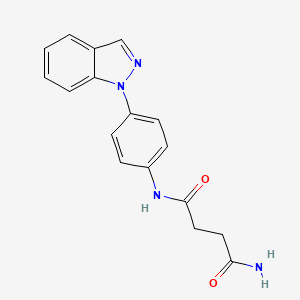
N-(4-indazol-1-ylphenyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-indazol-1-ylphenyl)hexanamide is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders such as diabetes and obesity. However, it was later found to have potential applications in various fields, including sports medicine, cancer research, and neuroscience.
作用機序
N-(4-indazol-1-ylphenyl)hexanamide works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to increased fatty acid oxidation, improved glucose metabolism, and enhanced mitochondrial biogenesis. This results in improved endurance and lipid metabolism in sports medicine, inhibition of cancer cell growth in cancer research, and improved cognitive function in neuroscience.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In sports medicine, it improves endurance by increasing fatty acid oxidation and improving glucose metabolism. It also improves lipid metabolism by increasing HDL cholesterol and decreasing LDL cholesterol. In cancer research, it inhibits cancer cell growth by inducing apoptosis and inhibiting angiogenesis. In neuroscience, it improves cognitive function and memory by increasing mitochondrial biogenesis and reducing oxidative stress.
実験室実験の利点と制限
N-(4-indazol-1-ylphenyl)hexanamide has several advantages and limitations for lab experiments. Its selective activation of PPARδ makes it a useful tool for studying the role of PPARδ in various biological processes. However, its potential performance-enhancing effects in sports medicine and its potential toxicity in high doses limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-indazol-1-ylphenyl)hexanamide. In sports medicine, further studies are needed to determine its long-term effects on endurance and lipid metabolism. In cancer research, it has potential as a therapeutic agent for various types of cancer, and further studies are needed to determine its efficacy and safety. In neuroscience, it has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and further studies are needed to determine its effectiveness in these conditions.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its selective activation of PPARδ makes it a useful tool for studying biological processes, and its potential applications in sports medicine, cancer research, and neuroscience make it an exciting area of research. However, further studies are needed to determine its long-term effects and safety in various applications.
合成法
The synthesis of N-(4-indazol-1-ylphenyl)hexanamide involves the reaction between 4-bromo-1-butanol and 4-(p-toluenesulfonyl)phenylhydrazine to form 4-(4-(p-toluenesulfonyl)phenyl)butan-1-ol. This intermediate is then reacted with hexanoyl chloride in the presence of triethylamine to form N-(4-(p-toluenesulfonyl)phenyl)hexanamide. Finally, the p-toluenesulfonyl group is removed using sodium hydroxide to obtain this compound.
科学的研究の応用
N-(4-indazol-1-ylphenyl)hexanamide has been extensively studied for its potential applications in various fields. In sports medicine, it has been found to enhance endurance and improve lipid metabolism, making it a potential performance-enhancing drug. In cancer research, it has been shown to inhibit the growth of various cancer cells, including breast and prostate cancer cells. In neuroscience, it has been found to improve cognitive function and memory.
特性
IUPAC Name |
N-(4-indazol-1-ylphenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-3-4-9-19(23)21-16-10-12-17(13-11-16)22-18-8-6-5-7-15(18)14-20-22/h5-8,10-14H,2-4,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBNSHUWRLHOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)


![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
![3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434296.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide](/img/structure/B7434303.png)
![3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434304.png)
![3-[6-[[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434317.png)
![3-[6-[[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434335.png)
![tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate](/img/structure/B7434338.png)